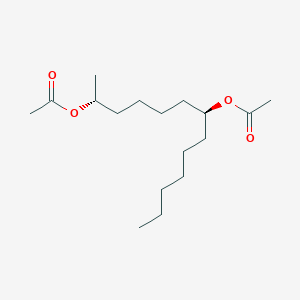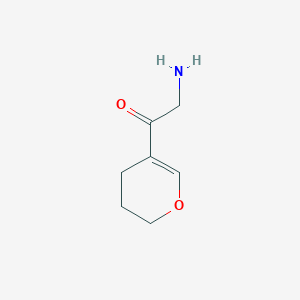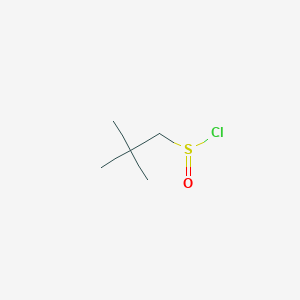
2,2-Dimethylpropane-1-sulfinyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylpropane-1-sulfinyl chloride is an organosulfur compound with the molecular formula C5H11ClOS It is a sulfinyl chloride derivative, characterized by the presence of a sulfinyl group (SO) attached to a neopentyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropane-1-sulfinyl chloride typically involves the chlorination of 2,2-dimethylpropane-1-sulfinic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction proceeds under reflux conditions, where the sulfinic acid reacts with thionyl chloride to form the sulfinyl chloride along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylpropane-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfinyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfinamides, sulfinates, and sulfinyl ethers, respectively.
Reduction Reactions: The compound can be reduced to 2,2-dimethylpropane-1-sulfinic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield sulfonyl chlorides or sulfonic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of sulfinic acids.
Lithium Aluminum Hydride (LiAlH4): Employed for the reduction of sulfinyl chlorides.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
Sulfinamides: Formed by the reaction with amines.
Sulfinates: Produced by the reaction with alcohols.
Sulfinyl Ethers: Resulting from the reaction with thiols.
Sulfonyl Chlorides: Formed through oxidation.
Applications De Recherche Scientifique
2,2-Dimethylpropane-1-sulfinyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organosulfur compounds.
Material Science: Utilized in the modification of polymers and other materials to introduce sulfinyl functionalities.
Biochemistry: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylpropane-1-sulfinyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfinyl chloride group is highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylpropane-1-sulfonyl chloride: Similar structure but with a sulfonyl group (SO2) instead of a sulfinyl group.
Neopentyl Chloride (2,2-Dimethylpropyl Chloride): Lacks the sulfinyl functionality, making it less reactive in certain chemical transformations.
2,2-Dimethylpropane-1-sulfinic Acid: The precursor to 2,2-Dimethylpropane-1-sulfinyl chloride, with a sulfinic acid group (SO2H) instead of a sulfinyl chloride group.
Uniqueness
This compound is unique due to its sulfinyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
82215-38-1 |
|---|---|
Formule moléculaire |
C5H11ClOS |
Poids moléculaire |
154.66 g/mol |
Nom IUPAC |
2,2-dimethylpropane-1-sulfinyl chloride |
InChI |
InChI=1S/C5H11ClOS/c1-5(2,3)4-8(6)7/h4H2,1-3H3 |
Clé InChI |
IFDYZVIEBKJYIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CS(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-8,20-dicarbaldehyde](/img/structure/B13177853.png)
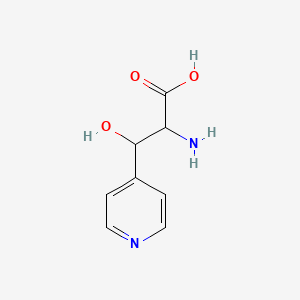

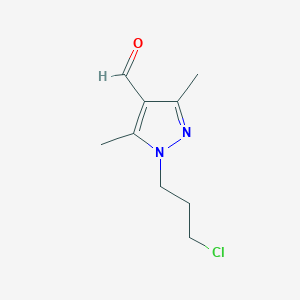
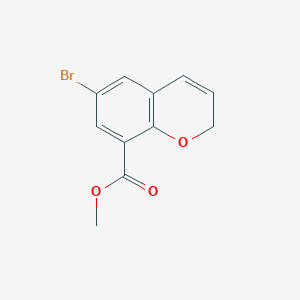

amine](/img/structure/B13177887.png)

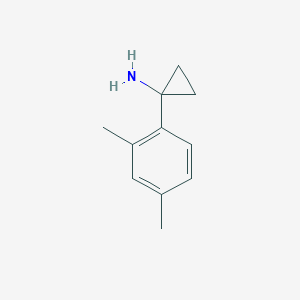
![4-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13177904.png)
